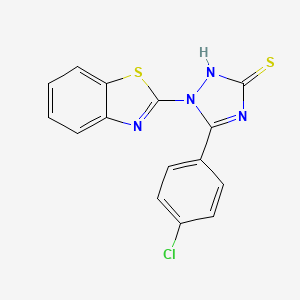![molecular formula C19H22N4O4 B11047371 Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11047371.png)
Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-アミノ-3-(3,4-ジメトキシフェニル)-2-エチルピラゾロ[1,5-a]ピリミジン-6-カルボン酸エチルは、ピラゾロ[1,5-a]ピリミジンファミリーに属するヘテロ環式化合物です。この化合物は、アミノ基、ジメトキシフェニル基、エチルエステル基を含む独自の構造によって特徴付けられています。潜在的な生物学的および薬理学的活性のために、科学界の関心を集めています。
準備方法
合成経路と反応条件
7-アミノ-3-(3,4-ジメトキシフェニル)-2-エチルピラゾロ[1,5-a]ピリミジン-6-カルボン酸エチルの合成は、通常、制御された条件下で適切な前駆体の縮合を含む。 一般的な方法の1つは、氷酢酸の存在下、エタノール中で、カルコン誘導体とヒドラジノベンゼンスルホンアミド塩酸塩を反応させること 。反応混合物を数時間還流させ、薄層クロマトグラフィー(TLC)を使用して反応の進行を監視する。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が、より大規模に用いられることがある。連続フローリアクターと自動化システムの使用は、合成の効率と収率を向上させることができる。さらに、温度、溶媒、触媒濃度などの反応条件を最適化することは、大規模生産にとって重要である。
化学反応の分析
反応の種類
7-アミノ-3-(3,4-ジメトキシフェニル)-2-エチルピラゾロ[1,5-a]ピリミジン-6-カルボン酸エチルは、以下を含むさまざまな化学反応を起こす可能性がある。
酸化: この反応は、酸素含有官能基を導入することができる。
還元: この反応は、酸素含有官能基を除去するか、二重結合を還元することができる。
置換: この反応は、1つの官能基を別の官能基で置き換えることができる。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)がある。
還元: 一般的な還元剤には、水素化ホウ素ナトリウム(NaBH₄)と水素化アルミニウムリチウム(LiAlH₄)がある。
置換: 一般的な試薬には、ハロゲン(例:塩素、臭素)と求核剤(例:アミン、チオール)がある。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なる。例えば、酸化はケトンまたはカルボン酸を生成する可能性があり、還元はアルコールまたはアルカンを生成する可能性がある。
科学研究アプリケーション
7-アミノ-3-(3,4-ジメトキシフェニル)-2-エチルピラゾロ[1,5-a]ピリミジン-6-カルボン酸エチルは、いくつかの科学研究アプリケーションを持っている。
化学: より複雑なヘテロ環式化合物の合成のためのビルディングブロックとして役立つ。
生物学: 抗菌性、抗真菌性、抗癌性などの潜在的な生物学的活性を研究されている.
医学: さまざまな疾患の治療における潜在的な治療効果について調査されている。
産業: 新しい材料や化学プロセスの開発に使用されている。
科学的研究の応用
Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
7-アミノ-3-(3,4-ジメトキシフェニル)-2-エチルピラゾロ[1,5-a]ピリミジン-6-カルボン酸エチルの作用機序は、特定の分子標的および経路との相互作用を含む。特定の酵素または受容体を阻害し、細胞プロセスを変化させる可能性がある。 例えば、アセチルコリンエステラーゼを阻害し、神経伝達に影響を与える可能性がある .
類似の化合物との比較
類似の化合物
- 7-アミノ-3-(3,4-ジメトキシフェニル)ピラゾロ[1,5-a]ピリミジン-6-カルボニトリル
- 11-(6-{[2-(3,4-ジメトキシフェニル)エチル]アミノ}-4-クロロ-1,3,5-トリアジン-2-イル)-7,11-ジアザトリシクロ[7.3.1.0<2,7>]トリデカ-2,4-ジエン-6-オン
独自性
7-アミノ-3-(3,4-ジメトキシフェニル)-2-エチルピラゾロ[1,5-a]ピリミジン-6-カルボン酸エチルは、エチルエステル基とピラゾロ[1,5-a]ピリミジンコアなどの特定の構造的特徴のために独自である。これらの特徴は、その独特の化学的および生物学的特性に寄与し、研究開発のための貴重な化合物としている。
類似化合物との比較
Similar Compounds
- 7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
- 11-(6-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-chloro-1,3,5-triazin-2-yl)-7,11-diazatricyclo[7.3.1.0<2,7>]trideca-2,4-dien-6-one
Uniqueness
Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structural features, such as the ethyl ester group and the pyrazolo[1,5-a]pyrimidine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C19H22N4O4 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N4O4/c1-5-13-16(11-7-8-14(25-3)15(9-11)26-4)18-21-10-12(19(24)27-6-2)17(20)23(18)22-13/h7-10H,5-6,20H2,1-4H3 |
InChIキー |
QNRGRHRSACXVMD-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN2C(=C(C=NC2=C1C3=CC(=C(C=C3)OC)OC)C(=O)OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-Chloro-2-fluorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047291.png)
![5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11047297.png)
![2,4-diamino-8-hydroxy-5-(3-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11047304.png)
![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11047306.png)
![2-(Methoxymethyl)-7-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11047312.png)
![4-Amino-2-phenyl-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile](/img/structure/B11047315.png)
![4-(4-methoxyphenyl)-2-oxo-2H-benzo[h]chromene-3-carbonitrile](/img/structure/B11047316.png)
![10-Cyanonaphtho[2,1-B][1,4]benzoxazepin-9-YL cyanide](/img/structure/B11047320.png)

![3-(2-Furyl)-6-(5-methyl-1,2,3-thiadiazol-4-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11047336.png)
![4-(3,4-Dichlorophenyl)-N~2~,1-diphenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11047342.png)
![3-[4-(4-bromophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11047349.png)
![N-(4-methylphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11047350.png)
![2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid](/img/structure/B11047351.png)
